molecular formula C10H10BrFO3 B13932459 Methyl 4-bromo-3-(2-fluoroethoxy)benzoate

Methyl 4-bromo-3-(2-fluoroethoxy)benzoate

Katalognummer: B13932459
Molekulargewicht: 277.09 g/mol
InChI-Schlüssel: ZUCMIRORCMWZIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-3-(2-fluoroethoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the 4-position and a 2-fluoroethoxy group at the 3-position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-3-(2-fluoroethoxy)benzoate typically involves a multi-step process. One common method includes the bromination of methyl 3-(2-fluoroethoxy)benzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-bromo-3-(2-fluoroethoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Methyl 4-bromo-3-(2-fluoroethoxy)benzyl alcohol.

    Oxidation: Methyl 4-bromo-3-(2-fluoroethoxy)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-3-(2-fluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, including polymers and photoactive compounds.

Wirkmechanismus

The mechanism of action of methyl 4-bromo-3-(2-fluoroethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluoroethoxy groups can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

    Methyl 4-bromobenzoate: Lacks the 2-fluoroethoxy group, making it less versatile in certain synthetic applications.

    Methyl 3-(2-fluoroethoxy)benzoate: Lacks the bromine atom, which limits its reactivity in nucleophilic substitution reactions.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom, leading to different reactivity and applications.

Uniqueness: Methyl 4-bromo-3-(2-fluoroethoxy)benzoate is unique due to the combination of the bromine atom and the 2-fluoroethoxy group, which provides a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.

Eigenschaften

Molekularformel

C10H10BrFO3

Molekulargewicht

277.09 g/mol

IUPAC-Name

methyl 4-bromo-3-(2-fluoroethoxy)benzoate

InChI

InChI=1S/C10H10BrFO3/c1-14-10(13)7-2-3-8(11)9(6-7)15-5-4-12/h2-3,6H,4-5H2,1H3

InChI-Schlüssel

ZUCMIRORCMWZIT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)Br)OCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.